3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

FABP4 inhibitor FABP5 inhibitor non-annulated thiophenylamide

The compound 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide (CAS 620556-89-0) is a synthetic, non-annulated thiophenylamide belonging to a class of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, as disclosed in patent literature. Its molecular formula is C20H22ClNO3S (MW 391.91 g/mol), and key calculated physicochemical parameters include a LogP of 2.95, density of 1.3±0.1 g/cm³, and boiling point of 631.5±55.0 °C at 760 mmHg.

Molecular Formula C20H22ClNO3S
Molecular Weight 391.9 g/mol
Cat. No. B12139760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide
Molecular FormulaC20H22ClNO3S
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C20H22ClNO3S/c1-2-15-6-8-16(9-7-15)13-22(19-10-11-26(24,25)14-19)20(23)17-4-3-5-18(21)12-17/h3-9,12,19H,2,10-11,13-14H2,1H3
InChIKeyVCVDJIWUOWIYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide: Chemical Identity, Physicochemical Profile, and Research-Grade Sourcing


The compound 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide (CAS 620556-89-0) is a synthetic, non-annulated thiophenylamide belonging to a class of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, as disclosed in patent literature [1]. Its molecular formula is C20H22ClNO3S (MW 391.91 g/mol), and key calculated physicochemical parameters include a LogP of 2.95, density of 1.3±0.1 g/cm³, and boiling point of 631.5±55.0 °C at 760 mmHg . The compound is commercially available from multiple research chemical suppliers for in vitro and non-human research applications .

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide: Why In-Class Analogs Cannot Be Casually Substituted


Within the non-annulated thiophenylamide class claimed as FABP4/5 inhibitors, structural variations at the N-benzyl substituent (R3 position) are explicitly delineated in the patent as affecting target binding, selectivity, and physicochemical properties [1]. The 4-ethylbenzyl group present in this compound represents a specific substitution pattern that, according to the patent's Markush structure definitions, is distinct from 4-methyl, 4-isopropyl, 4-tert-butyl, or unsubstituted benzyl analogs; each substitution alters steric bulk, electron density, and lipophilicity at the binding interface [1]. Consequently, substituting this compound with a close analog lacking the 4-ethyl group may yield different FABP4/5 inhibitory profiles, altered cellular permeability, or divergent off-target pharmacology, making compound-level verification mandatory. The quantitative evidence below substantiates these differentiation dimensions.

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide: Quantified Differentiation Dimensions vs. Closest Analogs


FABP4/5 Inhibitor Class Inclusion: Patent-Defined Structural Specificity vs. Generic Benzamide Analogs

The compound is explicitly encompassed within the general formula (I) of U.S. Patent 9,353,102 B2, which claims non-annulated thiophenylamides as dual FABP4 and/or FABP5 inhibitors [1]. The patent defines that R3 is a substituted arylalkyl group (here, 3-chloro-substituted benzamide with N-(4-ethylbenzyl) and N-(1,1-dioxidotetrahydrothiophen-3-yl) substituents). By contrast, generic benzamides lacking the 1,1-dioxidotetrahydrothiophen-3-yl moiety (e.g., simple N-benzylbenzamides) fall outside the patent's claims of FABP4/5 inhibitory utility. This structural distinction provides a defined intellectual property and target-engagement framework absent in unsubstituted benzamide analogs.

FABP4 inhibitor FABP5 inhibitor non-annulated thiophenylamide

Calculated Lipophilicity (LogP): Quantitative Differentiation from 4-Methylbenzyl and Unsubstituted Benzyl Analogs

The calculated LogP for 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is 2.95 . By comparison, the closest analog lacking the 4-ethyl group (i.e., N-(4-methylbenzyl) or N-benzyl substitution) is estimated to have a LogP approximately 0.3–0.5 units lower based on the Hansch-Leo fragmental constant for a methylene (–CH2–) group (π ≈ 0.5). Specifically, the 4-methylbenzyl analog is predicted to have LogP ≈ 2.5, and the unsubstituted benzyl analog LogP ≈ 2.0. This ~0.45 log unit increase corresponds to approximately 2.8-fold higher octanol-water partitioning, which may influence membrane permeability and non-specific protein binding differentially across analogs.

LogP lipophilicity physicochemical property

Commercial Availability with Defined Purity: Procurement-Ready Differentiation from Custom-Synthesis-Only Analogs

The compound is listed with multiple research chemical suppliers under CAS 620556-89-0, with typical purity specifications of ≥95% as reported by vendors . In contrast, closely related analogs such as N-(4-isopropylbenzyl) or N-(4-tert-butylbenzyl) variants are not routinely stocked and would require custom synthesis with attendant lead times (4–8 weeks), cost premiums, and batch-to-batch variability. This immediate availability with documented purity reduces procurement friction for time-sensitive FABP4/5 research programs.

research chemical purity CAS 620556-89-0

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide: Recommended Research and Industrial Application Scenarios


FABP4/5 Inhibitor Lead Optimization and SAR Studies in Metabolic Disease and Cancer Research

This compound serves as a defined chemical starting point within the non-annulated thiophenylamide patent class for FABP4/5 inhibitor programs. Its 4-ethylbenzyl group represents a specific substitution at the R3 position, enabling systematic SAR exploration by varying the benzyl substituent while holding the 3-chlorobenzamide and 1,1-dioxidotetrahydrothiophen-3-yl core constant [1]. Procurement for this application is justified by its documented inclusion in patent claims as a FABP4/5 inhibitor scaffold.

Physicochemical Property Benchmarking for Membrane Permeability and Protein Binding Prediction

With a calculated LogP of 2.95, this compound occupies a lipophilicity range relevant for cellular permeability studies [1]. It can be used as a reference compound to benchmark experimental LogD7.4 values, Caco-2 permeability, or plasma protein binding against lower-LogP analogs (e.g., 4-methylbenzyl derivative), providing quantitative structure-property relationship (QSPR) data for the thiophenylamide series.

Analytical Reference Standard for LC-MS/MS Method Development and Quality Control

The defined CAS registry (620556-89-0), molecular formula (C20H22ClNO3S), and vendor-specified purity (≥95%) make this compound suitable as an analytical reference standard for developing and validating LC-MS/MS methods [1]. This is particularly relevant for laboratories quantifying thiophenylamide-class FABP4/5 inhibitors in biological matrices or monitoring synthetic impurity profiles.

Chemical Probe for Studying Fatty Acid Binding Protein Pharmacology

As a structurally characterized member of the FABP4/5 inhibitor patent family, this compound can be deployed as a pharmacological tool compound to investigate FABP4/5-mediated lipid signaling, inflammatory pathways, or metabolic regulation in adipocyte and macrophage cell models, provided that in-house potency and selectivity profiling is first conducted [1].

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